3-(Tetradec-1-EN-1-YL)oxolan-2-one
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Overview
Description
3-(Tetradec-1-EN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₈H₃₂O₂. It is also known by its IUPAC name, 3-[(1E)-1-Tetradecen-1-yl]dihydro-2(3H)-furanone . This compound is characterized by a long carbon chain with a double bond and a lactone ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradec-1-EN-1-YL)oxolan-2-one typically involves the reaction of a tetradecenyl precursor with a lactone-forming reagent. One common method is the reaction of tetradecen-1-ol with γ-butyrolactone under acidic conditions to form the desired product . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: Tetradecen-1-ol and γ-butyrolactone
Catalyst: Solid acid catalyst such as Amberlyst-15
Temperature: 70-90°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
3-(Tetradec-1-EN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradecenyl chain can be oxidized to form epoxides or diols.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydrogen atoms on the carbon adjacent to the lactone ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Epoxides, diols
Reduction: Diols
Substitution: Halogenated derivatives
Scientific Research Applications
3-(Tetradec-1-EN-1-YL)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(Tetradec-1-EN-1-YL)oxolan-2-one involves its interaction with various molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with enzymes and receptors in biological systems. The double bond in the tetradecenyl chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
3-(Tetradec-1-EN-1-YL)oxolan-2-one can be compared with other similar compounds, such as:
3-(Dodec-1-EN-1-YL)oxolan-2-one: Similar structure but with a shorter carbon chain.
3-(Hexadec-1-EN-1-YL)oxolan-2-one: Similar structure but with a longer carbon chain.
3-(Octadec-1-EN-1-YL)oxolan-2-one: Similar structure but with an even longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
93610-12-9 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-tetradec-1-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
InChI Key |
ZXZNPKPEZYSHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC1CCOC1=O |
Origin of Product |
United States |
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